2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid
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Overview
Description
2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzoxazole intermediate with a methylthiolating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the acetic acid group, which may influence its solubility and reactivity.
2-(2-Chlorobenzo[d]oxazol-5-yl)acetic acid: Contains a chlorine atom instead of a methylthio group, which can affect its chemical properties and biological activity.
2-(2-Hydroxybenzo[d]oxazol-5-yl)acetic acid: Features a hydroxyl group, which can alter its hydrogen bonding and solubility.
Uniqueness
2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid is unique due to the presence of the methylthio group, which can enhance its lipophilicity and potentially improve its ability to penetrate cell membranes. This structural feature may contribute to its distinct biological activities and applications in various fields.
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(2-methylsulfanyl-1,3-benzoxazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-15-10-11-7-4-6(5-9(12)13)2-3-8(7)14-10/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
PILBODGCLKJZTF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
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